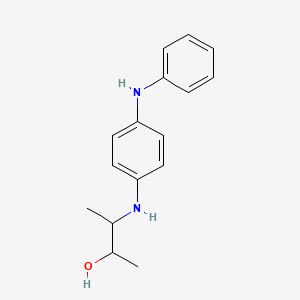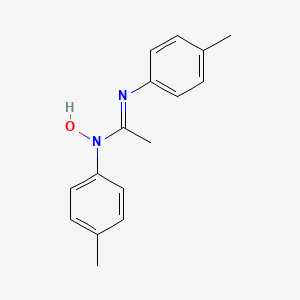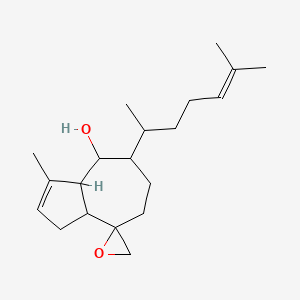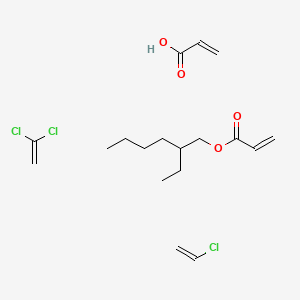
lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound features a lithium atom bonded to a carboxamide group, which is further substituted with N,N-diethyl and 3-methoxybenzene-2-ide groups. Its structure allows for diverse reactivity and functionality, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the lithiation of N,N-diethyl-3-methoxybenzene-2-ide, followed by the introduction of the carboxamide group under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key factors include the selection of appropriate solvents, catalysts, and purification techniques to ensure the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivative compounds.
科学的研究の応用
Lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the study of reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including its effects on cellular processes and its use as a tool in biochemical assays.
Medicine: The compound’s unique structure makes it a candidate for drug development, with studies exploring its potential therapeutic effects and pharmacokinetics.
Industry: In industrial applications, the compound is utilized in the production of advanced materials, such as polymers and specialty chemicals, due to its reactivity and functional versatility.
作用機序
The mechanism of action of lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities, alter signal transduction pathways, and affect gene expression. These actions are mediated through its binding to target proteins, influencing their structure and function, and ultimately leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide include other organolithium reagents and carboxamide derivatives, such as:
- Lithium diisopropylamide (LDA)
- Lithium bis(trimethylsilyl)amide (LiHMDS)
- N,N-diethyl-2-methoxybenzamide
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the 3-methoxybenzene-2-ide group. This unique structure imparts distinct reactivity and functional properties, making it particularly valuable for certain synthetic and research applications.
特性
CAS番号 |
62924-95-2 |
|---|---|
分子式 |
C12H16LiNO2 |
分子量 |
213.2 g/mol |
IUPAC名 |
lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide |
InChI |
InChI=1S/C12H16NO2.Li/c1-4-13(5-2)12(14)10-7-6-8-11(9-10)15-3;/h6-8H,4-5H2,1-3H3;/q-1;+1 |
InChIキー |
NDXWARKKEMJLSK-UHFFFAOYSA-N |
正規SMILES |
[Li+].CCN(CC)C(=O)C1=[C-]C(=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


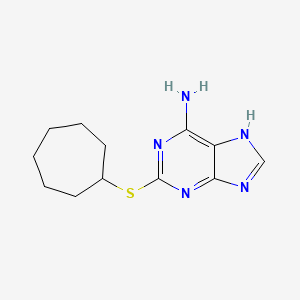
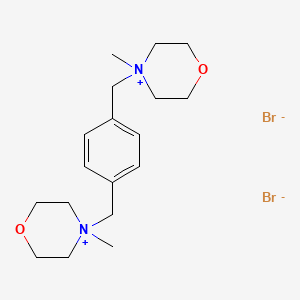
![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)
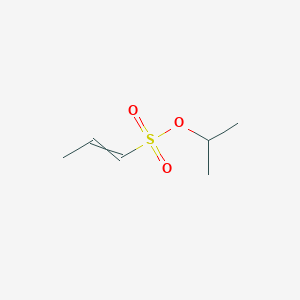
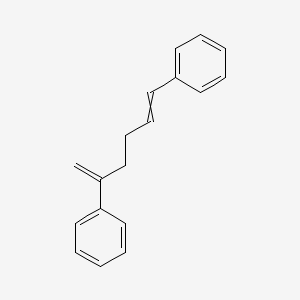
![Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate](/img/structure/B14505334.png)
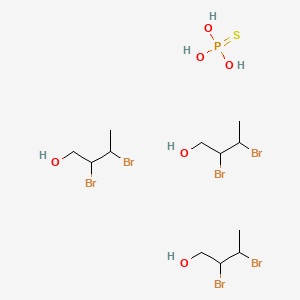
![2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one](/img/structure/B14505351.png)
